molecular formula C16H25NO4 B2481464 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid CAS No. 2567504-98-5

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid

Cat. No.: B2481464
CAS No.: 2567504-98-5
M. Wt: 295.379
InChI Key: UOFBUYJWOPRFFM-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid is a synthetic adamantane derivative featuring a tert-butyloxycarbonyl (BOC)-protected amino group and a carboxylic acid moiety at the 2-position of the adamantane ring. The BOC group enhances stability during synthetic processes, while the carboxylic acid facilitates interactions in biological or material applications. This compound’s unique structure combines adamantane’s rigidity with functional groups that modulate solubility and reactivity, making it relevant for pharmaceutical intermediates or polymer chemistry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16-7-9-4-10(8-16)6-11(5-9)12(16)13(18)19/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFBUYJWOPRFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the adamantane moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The adamantane core allows for substitution reactions, where functional groups can be replaced with others, using reagents such as halogens or nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism by which 1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid framework that can fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition of viral replication, modulation of immune responses, and interference with cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Analysis
Compound Name Key Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound BOC-protected amino, carboxylic acid ~265 (estimated) High stability, moderate polarity
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid BOC-protected amino, carboxylic acid, hydroxy 233.26 Powder form, incompatible with strong oxidizers
3-Carboxy-1-adamantaneacetic acid Two carboxylic acids 238.28 Enhanced acidity, lower lipophilicity
N-(1-Adamantyl)acetamide Acetamide 195.29 Hydrolytically stable, crystalline solid
1-Adamantanamine sulfate Free amino group, sulfate salt 246.33 High solubility in water, reactive amine

Key Observations :

  • The target compound’s BOC group offers acid-labile protection, contrasting with the hydrolytic stability of N-(1-Adamantyl)acetamide.
  • Compared to 3-Carboxy-1-adamantaneacetic acid, the target’s single carboxylic acid reduces overall acidity and may improve membrane permeability .
  • Unlike 1-Adamantanamine sulfate, the BOC group prevents unwanted amine reactivity, enabling controlled deprotection in synthetic workflows .
Physicochemical and Stability Profiles
  • Solubility : The target compound’s BOC group and carboxylic acid balance lipophilicity and polarity, likely granting solubility in polar aprotic solvents (e.g., DMF, THF). In contrast, 1-Adamantanamine sulfate is highly water-soluble due to its ionic nature .
  • Stability: The BOC group in the target compound is stable under basic conditions but cleaves under acidic conditions (e.g., TFA), whereas N-(1-Adamantyl)acetamide resists hydrolysis under mild conditions . Both compounds share incompatibility with strong oxidizers, as noted in SDS data for related BOC-protected derivatives .
  • Thermal Behavior: Adamantane derivatives generally exhibit high thermal stability. The target compound’s decomposition products (e.g., CO₂, NOx) align with those reported for similar carbamates .
Toxicological and Environmental Data
  • Limited toxicological data are available for adamantane derivatives with BOC groups, as noted in SDS reports .

Biological Activity

1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid is a complex organic compound notable for its unique adamantane core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Structural Overview

The molecular formula of this compound is C13_{13}H23_{23}NO4_4, with a molecular weight of 257.33 g/mol. The compound features an adamantane core, which is known for its rigid three-dimensional structure that can significantly influence its interactions with biological targets.

PropertyValue
Molecular FormulaC13_{13}H23_{23}NO4_4
Molecular Weight257.33 g/mol
CAS Number2567504-98-5
Purity>98%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The adamantane structure allows for specific binding to target sites, influencing enzyme activity and cellular processes.

Potential Mechanisms Include:

  • Inhibition of Enzyme Activity : The compound has shown potential in inhibiting enzymes such as 11β-HSD1, which plays a role in glucocorticoid metabolism and is implicated in metabolic disorders .
  • Antiviral Activity : The rigid structure may facilitate interactions that inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Properties : Preliminary studies suggest that it may interfere with cancer cell proliferation through modulation of signaling pathways.

Case Studies

  • Antimycobacterial Activity : A study demonstrated that derivatives of adamantane compounds exhibited significant activity against Mycobacterium tuberculosis (M. tb), with some compounds showing MIC values comparable to established anti-TB drugs . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Enzyme Inhibition Studies : Research indicated that certain adamantane derivatives could effectively inhibit 11β-HSD1 enzyme activity, suggesting potential therapeutic applications in treating conditions like obesity and diabetes .

Table 2: Biological Activity Summary

Activity TypeTargetObservations
Enzyme Inhibition11β-HSD1Significant inhibition observed
AntimycobacterialMycobacterium tuberculosisMIC comparable to first-line drugs
AntiviralVarious viral targetsPotential inhibition of viral replication

Applications in Research

  • Pharmaceutical Development : The compound serves as a building block for synthesizing more complex molecules, particularly in drug discovery and development.
  • Material Science : Its unique properties allow for applications in creating polymers with enhanced stability and performance.
  • Biological Studies : The compound's interaction with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
  • Spill Management : Collect contaminated material in sealed containers and dispose via incineration with afterburners to minimize environmental release .

How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

Advanced
Proposed strategies:

  • Bioaccumulation Studies : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC50/EC50) .
  • Soil Mobility Assays : Conduct column chromatography with soil samples to evaluate adsorption coefficients (Kd) .
  • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict persistence and biodegradability .

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms adamantane ring geometry and Boc-group integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) with <5 ppm accuracy .
  • X-ray Crystallography : Resolves weak hydrogen-bonding interactions influencing solid-state packing .

How should researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?

Q. Advanced

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Compare with control batches .
  • Forced Degradation : Expose to UV light, acidic/basic conditions, and oxidizers (e.g., H2O2) to identify degradation pathways .
  • Statistical Modeling : Apply ANOVA to assess batch-to-batch variability and establish 95% confidence intervals for shelf-life predictions .

What in vitro assays are suitable for evaluating the pharmacological activity of this adamantane derivative?

Q. Advanced

  • Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., viral proteases) .
  • Cell Viability Studies : Treat cancer cell lines (e.g., HeLa) and quantify apoptosis via flow cytometry (Annexin V/PI staining) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) determine IC50 values for neurotensin receptors .

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